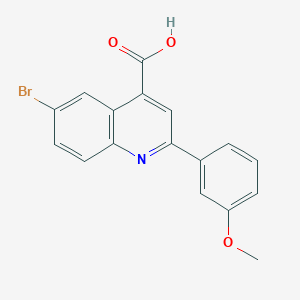
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351329-64-1. It has a molecular weight of 358.19 .
Synthesis Analysis
Quinoline, the core structure of the compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) .Chemical Reactions Analysis
The synthesis of quinoline derivatives involves various chemical reactions. For instance, the construction of the quinoline scaffold often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 358.19 .Applications De Recherche Scientifique
Synthesis and Biological Activity
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is used in the synthesis of novel compounds. For example, it has been utilized in the synthesis of novel 5-methoxyindole-3-carboxylic acids, which are of interest as starting materials for the synthesis of biologically active compounds (Grinev et al., 1987).
Photophysical Properties Study
This compound is also studied for its photophysical properties. Research includes the synthesis of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, which shows dual emissions and large Stokes shift emission patterns, demonstrating that the emission properties of compounds depend on the solvent polarity (Padalkar & Sekar, 2014).
Antimicrobial and Antimalarial Agents
Additionally, derivatives of this compound have been synthesized and evaluated for antimicrobial and antimalarial activities. For instance, a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have shown promising results against various microorganisms and P. falciparum, a malaria-causing parasite (Parthasaradhi et al., 2015).
Synthesis of Diuretic Compounds
The compound has also been used in the synthesis of diuretic agents. Research includes the synthesis of 9-Bromo-7-Hydroxy-5-Oxo-2,3-Dihydro-1H,5H-Pyrido[3,2,1-ij]Quinoline-6-Carboxylic Acid Anilides, which have shown increased diuretic activity compared to their non-brominated analogs (Ukrainets et al., 2013).
Orientations Futures
Quinoline and its derivatives have gained significant attention due to their versatile applications in various fields. They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, the future directions for “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” and similar compounds may involve further exploration of their potential applications in drug discovery and other areas of chemistry.
Mécanisme D'action
Target of Action
The primary targets of “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” are currently unknown. The compound is a product for proteomics research
Mode of Action
Quinoline derivatives have been known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biochemical pathways , but the specific pathways influenced by this compound remain to be elucidated.
Result of Action
Quinoline derivatives have been found to exhibit various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The specific effects of this compound are subject to further investigation.
Propriétés
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGMFZLPSOECIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
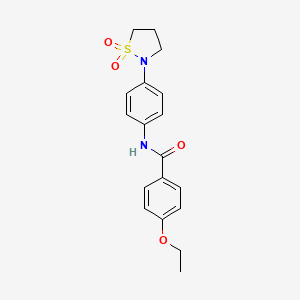
![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)
![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)
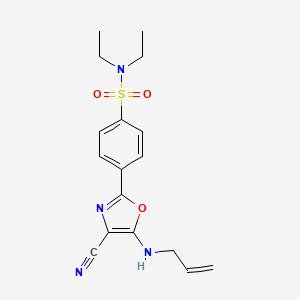
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)
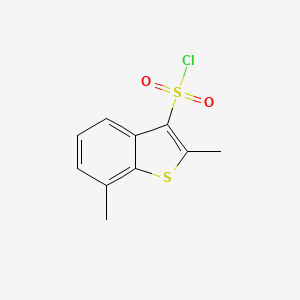



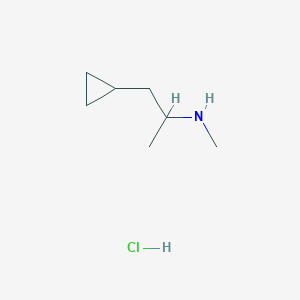
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone](/img/structure/B2468254.png)
![Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2468255.png)